molecular formula C13H16N2O2 B1531735 1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one CAS No. 1556700-15-2

1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one

Cat. No.: B1531735
CAS No.: 1556700-15-2
M. Wt: 232.28 g/mol
InChI Key: GYIOGNWPDIATQH-UHFFFAOYSA-N
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Description

1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one is a chemical compound characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to an acetyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminopyrrolidine and 4-hydroxybenzaldehyde.

  • Reaction Steps: The process involves the formation of an amide bond between 3-aminopyrrolidine and 4-hydroxybenzaldehyde, followed by acetylation to introduce the acetyl group.

  • Conditions: The reactions are usually carried out under mild conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate amide bond formation.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).

  • Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

  • Substitution: Nucleophilic substitution reactions can occur at the acetyl group, often involving nucleophiles like amines or alcohols.

  • Common Reagents and Conditions: Reagents like NaOH (Sodium hydroxide) for basic conditions, and HCl (Hydrochloric acid) for acidic conditions, are commonly used.

  • Major Products: The major products include oxidized derivatives, reduced forms, and substituted analogs.

Mechanism of Action

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

  • Pathways Involved: The exact pathways can vary, but they often involve modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1-(4-(3-aminopiperidine-1-carbonyl)phenyl)ethan-1-one and 1-(4-(3-aminomethylpyrrolidine-1-carbonyl)phenyl)ethan-1-one.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIOGNWPDIATQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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